5-Ethylindole

Description

BenchChem offers high-quality 5-Ethylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethylindole including the price, delivery time, and more detailed information at info@benchchem.com.

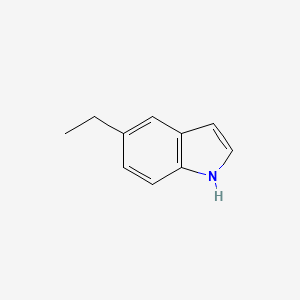

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOBSRWDALLNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496385 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68742-28-9 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5-Ethylindole

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic structure imparts a rich and diverse reactivity profile, making it a "privileged scaffold" in medicinal chemistry.[2] Among its myriad derivatives, 5-Ethylindole emerges as a valuable building block, offering a strategic substitution pattern that balances lipophilicity and electronic properties. This guide provides a comprehensive technical overview of 5-Ethylindole, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, spectroscopic signature, reactivity, synthesis, and applications, grounding the discussion in established chemical principles and field-proven insights.

Molecular Structure and Physicochemical Properties

5-Ethylindole is characterized by a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with an ethyl group substituted at the C5 position of the benzene moiety.[3] This substitution is critical as it influences the molecule's electronic distribution, steric accessibility, and overall pharmacological profile.

Structural Representation

The structure of 5-Ethylindole can be visualized as follows:

Caption: Logical relationship of reactive sites on the indole core.

For 5-Ethylindole:

-

N-H Acidity: The N-H proton is acidic and can be removed by a strong base (e.g., NaH, KOH) to form the corresponding indolyl anion. This anion is a potent nucleophile, enabling N-alkylation or N-acylation reactions. [4][5]* C3-Electrophilic Substitution: This is the most favorable position for electrophilic attack (e.g., nitration, halogenation, Vilsmeier-Haack formylation, Mannich reaction). [6]The ethyl group at C5 slightly enhances the electron density of the ring, potentially increasing the rate of these reactions compared to unsubstituted indole.

-

C2-Substitution: Direct substitution at C2 is less common and typically requires pre-functionalization or specific reaction conditions, such as N-protection followed by lithiation.

-

C5-Position: The presence of the ethyl group at C5 precludes substitution at this site but directs incoming electrophiles to other positions, primarily C3, and under forcing conditions, potentially C4, C6, or C7.

Key Synthetic Transformations

5-Ethylindole serves as a versatile intermediate for the synthesis of more complex molecules. [3]

-

N-Alkylation/Acylation: A foundational reaction for introducing substituents on the nitrogen atom, which is often a key step in modulating biological activity.

-

Vilsmeier-Haack Reaction: Introduction of a formyl group at the C3 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), yielding 5-Ethylindole-3-carbaldehyde. This aldehyde is a crucial intermediate for further elaboration.

-

Mannich Reaction: Reaction with formaldehyde and a secondary amine (e.g., dimethylamine) yields a gramine-type derivative, 3-(dialkylaminomethyl)-5-ethylindole, which is an excellent precursor for introducing other functional groups at the C3-methyl position. [6]* Metal-Catalyzed Cross-Coupling: While direct C-H activation at other positions is challenging, conversion of the indole to a halogenated derivative (e.g., at C3, C4, or C6) opens pathways for Suzuki, Heck, or Sonogashira coupling reactions to build molecular complexity.

Synthesis of 5-Ethylindole

The construction of the 5-Ethylindole scaffold itself is a critical aspect for its utilization. The Fischer indole synthesis is the most classic and widely adapted method. [7]

Fischer Indole Synthesis: A Step-by-Step Workflow

This method involves the acid-catalyzed cyclization of a phenylhydrazone. The choice of starting materials is paramount for achieving the desired substitution pattern. For 5-Ethylindole, the synthesis would commence with (4-ethylphenyl)hydrazine.

Protocol Causality:

-

Step 1 (Hydrazone Formation): The reaction between (4-ethylphenyl)hydrazine and a suitable ketone or aldehyde (like pyruvic acid or an acetone equivalent) forms the key phenylhydrazone intermediate. This is a standard condensation reaction.

-

Step 2 (Cyclization): The hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid). The acid protonates the imine nitrogen, initiating a cascade involving a-[8][8]sigmatropic rearrangement, which is the core bond-forming step.

-

Step 3 (Aromatization): The intermediate loses a molecule of ammonia, driven by the thermodynamic stability of the resulting aromatic indole ring.

Caption: Generalized workflow for the Fischer Indole Synthesis.

Applications in Research and Development

The 5-Ethylindole scaffold is of significant interest in several high-value research areas.

-

Pharmaceutical Development: As a key intermediate, it is used in the synthesis of compounds targeting a range of disorders. [3]The indole core mimics the structure of tryptophan, allowing derivatives to interact with various biological receptors. The C5-ethyl group can enhance binding affinity, improve metabolic stability, or increase lipophilicity, which are critical parameters in drug design.

-

Materials Science: The electronic properties of the indole ring make 5-Ethylindole a candidate for the development of organic semiconductors, polymers, and sensors. [3]Its stability and reactivity allow for the creation of new materials with tailored electronic and physical properties.

-

Agrochemicals: It is explored for its potential as a bioactive component in next-generation pesticides and plant growth regulators that are designed to be more effective and environmentally benign. [3]

Safety and Handling

As with any chemical reagent, proper handling of 5-Ethylindole is essential. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use. [9][10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [9][11][12]* Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid dust formation, ingestion, and inhalation. [9][12]Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically refrigerated at 2-8°C. [3][13]* Incompatibilities: Avoid strong oxidizing agents. [9][11]* First Aid:

Conclusion

5-Ethylindole is a versatile and valuable heterocyclic compound with a well-defined set of chemical properties. Its strategic substitution pattern provides a unique tool for chemists in drug discovery, materials science, and agrochemical research. A thorough understanding of its structure, spectroscopic characteristics, reactivity, and synthesis is fundamental to unlocking its full potential as a building block for creating novel and functional molecules.

References

-

5-Ethyl-1H-indole | C10H11N | CID 12399210. PubChem, National Institutes of Health. [Link]

-

5-ethylindole - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

-

Preparation and Properties of INDOLE. Unacademy. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]

-

Mass spectrometry of simple indoles. ACS Publications. [Link]

-

Biomedical Importance of Indoles. National Center for Biotechnology Information. [Link]

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. fishersci.com [fishersci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. 5-Ethylindole CAS#: 68742-28-9 [m.chemicalbook.com]

5-Ethylindole CAS number and molecular formula

An In-depth Technical Guide to 5-Ethylindole

This guide provides a comprehensive technical overview of 5-Ethylindole, a versatile heterocyclic compound pivotal in synthetic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, applications, analytical characterization, and safety protocols associated with 5-Ethylindole. The information herein is synthesized from established scientific literature and safety data to ensure accuracy and practical relevance.

Core Properties of 5-Ethylindole

5-Ethylindole, systematically known as 5-ethyl-1H-indole, is an indole derivative characterized by an ethyl group at the fifth position of the bicyclic aromatic structure.[1][2][3] This substitution pattern imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Properties of 5-Ethylindole

| Property | Value | Source |

| CAS Number | 68742-28-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁N | [2][3] |

| Molecular Weight | 145.20 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [2] |

| Melting Point | 51-54 °C | |

| Boiling Point | 253-254 °C | |

| Purity | ≥ 98% (Assay by Titration) | [2] |

| Storage | 0-8 °C | [2] |

Synthesis of 5-Ethylindole: A Conceptual Framework

The synthesis of 5-substituted indoles can be achieved through various established methods in organic chemistry. While specific, detailed protocols for the industrial production of 5-Ethylindole are often proprietary, a common and adaptable approach is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

For the synthesis of 5-Ethylindole, one would conceptually start with (4-ethylphenyl)hydrazine and a suitable acetaldehyde equivalent. The choice of catalyst and reaction conditions is critical to drive the reaction towards cyclization and minimize side-product formation. The rationale for this approach lies in its robustness and the commercial availability of the necessary precursors. Alternative strategies might involve the alkylation of aniline derivatives followed by cyclization.[4]

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5][6][7] 5-Ethylindole serves as a key building block in the development of novel therapeutics, particularly in the following areas:

-

Pharmaceutical Intermediates : It is a crucial intermediate in the synthesis of various pharmaceuticals, with a particular focus on agents targeting neurological disorders.[2] The ethyl group at the 5-position can influence the lipophilicity and metabolic stability of the final drug molecule, potentially enhancing its therapeutic efficacy.

-

Agrochemicals and Dyes : The indole structure is also found in various agrochemicals and dyes, and 5-Ethylindole can be utilized in the synthesis of these compounds.[1][2]

-

Materials Science : Due to its unique electronic properties, 5-Ethylindole has shown potential in the development of organic semiconductors and sensors for innovative electronic devices.[2]

-

Flavor and Fragrance Industry : Its distinct aromatic profile makes it a useful component in the creation of fragrances and flavorings.[2]

Analytical Characterization of 5-Ethylindole

A multi-faceted analytical approach is essential for the unambiguous characterization and quality control of 5-Ethylindole. The following techniques are recommended to confirm its identity, purity, and structural integrity.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds like 5-Ethylindole. A reversed-phase method is typically employed due to the compound's moderate polarity.

Experimental Protocol: HPLC Analysis

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for effective separation.

-

Mobile Phase : An isocratic or gradient elution using a mixture of acetonitrile (ACN) and water. The addition of 0.1% formic acid to the mobile phase is advised to improve peak shape by ensuring the analyte is in a consistent protonation state. A typical starting point is a 50:50 (v/v) mixture of ACN and water.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Based on the indole chromophore, a detection wavelength in the range of 254 nm to 300 nm is expected to provide good sensitivity.[9]

-

Sample Preparation : Prepare a stock solution of 5-Ethylindole in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 10-50 µg/mL.

-

Injection Volume : 10 µL.

-

Data Analysis : The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Methods for Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure of 5-Ethylindole by providing detailed information about the chemical environment of each hydrogen and carbon atom.[8]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, which confirms the elemental composition of the compound.[8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR helps to identify the key functional groups present in the molecule, such as the N-H stretch of the indole ring.[8]

Caption: Workflow for the analytical characterization of 5-Ethylindole.

Safety, Handling, and Storage

5-Ethylindole possesses several hazards that necessitate careful handling in a controlled laboratory environment.

Table 2: GHS Hazard Classification for 5-Ethylindole

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

Source:

Personal Protective Equipment (PPE) and Handling

-

Gloves : Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[10]

-

Eye Protection : Use safety goggles or a face shield to protect against splashes.[10]

-

Lab Coat : A full-sleeved laboratory coat is mandatory to protect skin and clothing.[11]

-

Ventilation : Handle 5-Ethylindole in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[12]

-

Hygiene : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[11]

First Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Call a physician immediately.

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

-

If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Storage and Disposal

-

Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10][13] Recommended storage temperature is between 0-8 °C.[2]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Ethyl-1H-indole | C10H11N | CID 12399210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ecommons.luc.edu [ecommons.luc.edu]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 5-Ethylindole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Ethylindole is a valuable heterocyclic compound, serving as a crucial structural motif and synthetic intermediate in the development of a wide range of pharmacologically active agents. Its strategic importance necessitates robust and efficient synthetic methodologies. This technical guide provides an in-depth exploration of the primary synthetic pathways for producing 5-Ethylindole, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methods. We will delve into the venerable Fischer indole synthesis and the versatile Leimgruber-Batcho synthesis, offering field-proven insights to guide researchers in selecting and executing the optimal strategy for their specific needs. This document is structured to serve as a practical laboratory resource, complete with mechanistic diagrams, data tables, and step-by-step procedures.

Introduction: The Significance of the 5-Ethylindole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs. The strategic placement of substituents on this bicyclic aromatic system allows for the fine-tuning of biological activity. The 5-ethyl substituent, in particular, offers a lipophilic handle that can influence a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, 5-Ethylindole is a key building block in the synthesis of compounds targeting a range of therapeutic areas. The development of efficient and scalable synthetic routes to this intermediate is therefore a topic of considerable interest in the drug development community.

This guide will focus on two of the most powerful and historically significant methods for indole synthesis, adapted for the specific preparation of 5-Ethylindole:

-

The Fischer Indole Synthesis: A classic and highly versatile method involving the acid-catalyzed cyclization of an arylhydrazone.

-

The Leimgruber-Batcho Indole Synthesis: A popular alternative, especially in industrial settings, that begins with an ortho-nitrotoluene derivative.[1]

We will examine the causality behind the experimental choices in each pathway, providing a self-validating system of protocols grounded in authoritative chemical literature.

Pathway I: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole core.[2] The reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[2][3] For the synthesis of 5-Ethylindole, the key starting materials are (4-ethylphenyl)hydrazine and a suitable carbonyl compound, typically acetaldehyde or its synthetic equivalent.

Mechanistic Overview

The reaction proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone. This is followed by a critical[1][1]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.[4][5]

The core mechanism is depicted below:

Caption: General workflow of the Fischer Indole Synthesis.

Synthesis of the Key Precursor: (4-Ethylphenyl)hydrazine

The primary challenge in this pathway often lies in the preparation of the substituted hydrazine. (4-Ethylphenyl)hydrazine can be synthesized from the commercially available 4-ethylaniline via a diazotization reaction followed by reduction.

Experimental Protocol: Synthesis of (4-Ethylphenyl)hydrazine Hydrochloride

This protocol is adapted from general procedures for the synthesis of arylhydrazines.

-

Diazotization:

-

In a flask equipped with a mechanical stirrer, dissolve 4-ethylaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3 eq) in concentrated hydrochloric acid.

-

Cool this reducing solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours as it slowly warms to room temperature.

-

-

Isolation:

-

The resulting precipitate of (4-ethylphenyl)hydrazine hydrochloride is collected by vacuum filtration.

-

Wash the solid with a small amount of cold water, followed by a cold organic solvent like ethanol or diethyl ether to aid in drying.

-

Dry the product under vacuum.

-

Cyclization to 5-Ethylindole

With the hydrazine precursor in hand, the final cyclization can be performed. The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids like zinc chloride (ZnCl₂).[2]

Experimental Protocol: Fischer Synthesis of 5-Ethylindole

-

Hydrazone Formation (One-Pot):

-

Combine (4-ethylphenyl)hydrazine hydrochloride (1.0 eq) and acetaldehyde (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.[4]

-

Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or 2-4 equivalents of ZnCl₂).

-

-

Cyclization:

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to several hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 5-Ethylindole can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Pathway II: The Leimgruber-Batcho Indole Synthesis

Developed in the 1970s, the Leimgruber-Batcho synthesis has become a powerful method, particularly in industrial applications, due to its high yields, mild conditions, and the ready availability of starting materials.[1][6] The synthesis begins with an o-nitrotoluene derivative, which is first converted to an enamine, followed by a reductive cyclization to form the indole ring.

Mechanistic Overview

This two-stage process offers a reliable route to indoles that are unsubstituted at the 2- and 3-positions.

Caption: General workflow of the Leimgruber-Batcho Synthesis.

Synthesis of the Key Precursor: 4-Ethyl-2-nitroaniline

The Leimgruber-Batcho synthesis requires an o-nitrotoluene. While 4-ethyl-2-nitrotoluene may not be readily available, it can be prepared from 4-ethylaniline. A common route involves the nitration of N-acetyl-4-ethylaniline to control the regioselectivity, followed by deprotection. This yields 4-ethyl-2-nitroaniline. While this compound is an aniline, it serves as a key intermediate for accessing the required nitrotoluene via a Sandmeyer reaction (diazotization followed by reduction), or can potentially be used in modified indole syntheses. A direct protocol for 4-ethyl-2-nitroaniline is provided below.[7]

Experimental Protocol: Synthesis of 4-Ethyl-2-nitroaniline from 4-Ethylaniline [7]

-

Acetylation:

-

To acetic anhydride (approx. 2.5 eq), slowly add 4-ethylaniline (1.0 eq) while cooling in an ice bath.

-

-

Nitration:

-

Cool the resulting solution of N-acetyl-4-ethylaniline to 10-15 °C.

-

Slowly add 70% nitric acid (approx. 1.5 eq) dropwise, ensuring the temperature does not exceed 15 °C.

-

After addition, stir the mixture at 10-12 °C for 30 minutes.

-

-

Hydrolysis (Deprotection):

-

Pour the reaction mixture into ice water. An oily product should separate.

-

Isolate the oil and heat it with concentrated hydrochloric acid (approx. 2.5 eq) for one hour to hydrolyze the acetyl group.

-

-

Isolation and Purification:

-

Cool the solution and make it alkaline with a dilute sodium hydroxide solution.

-

Extract the product with chloroform or dichloromethane.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-ethyl-2-nitroaniline. The reported yield for this procedure is approximately 69%.[7]

-

(Note: Conversion of the resulting 4-ethyl-2-nitroaniline to 4-ethyl-2-nitrotoluene would typically involve a Sandmeyer reaction: diazotization of the amine followed by reduction, for example, with hypophosphorous acid.)

Conversion to 5-Ethylindole

Once the 4-ethyl-2-nitrotoluene is obtained, the two-step Leimgruber-Batcho sequence can be executed.

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Ethylindole

This protocol is a general adaptation for the specific target.

-

Enamine Formation:

-

In a flask equipped with a reflux condenser, dissolve 4-ethyl-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, approx. 1.2 eq) and a catalytic amount of a base like pyrrolidine.

-

Heat the mixture to reflux (around 110-120 °C) for several hours until TLC analysis indicates the consumption of the starting material. The formation of the intensely colored enamine intermediate is often visually apparent.[1]

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

-

-

Reductive Cyclization:

-

Dissolve the crude enamine in a suitable solvent such as ethanol, ethyl acetate, or methanol.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.[8]

-

Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The resulting crude 5-Ethylindole can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

-

Comparison of Synthesis Pathways

| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis |

| Starting Materials | (4-Ethylphenyl)hydrazine, Acetaldehyde | 4-Ethyl-2-nitrotoluene, DMF-DMA |

| Key Transformation | [1][1]-Sigmatropic Rearrangement | Reductive Cyclization of an Enamine |

| Catalysts/Reagents | Strong acid (Brønsted or Lewis) | Base (for enamine), Reduction catalyst (e.g., Pd/C) |

| Advantages | High versatility, one-pot variations possible.[9] | High yields, mild final step, avoids harsh acids.[1] |

| Disadvantages | Can require harsh acidic conditions and high temperatures; precursor synthesis can be multi-step. | Precursor (o-nitrotoluene) may not be readily available; potential for side reactions during enamine formation.[8] |

Product Characterization and Validation

Proper characterization of the final product is essential to confirm its identity and purity.

5-Ethylindole (C₁₀H₁₁N)

-

Molecular Weight: 145.20 g/mol [1]

-

Appearance: Colorless to yellow liquid

-

Spectroscopic Data:

-

¹H NMR: Spectral data can be found in public databases such as PubChem.[1] Key signals would include aromatic protons, the indole N-H proton, and the ethyl group (a quartet and a triplet).

-

¹³C NMR: Approximately 10 distinct signals are expected, corresponding to the carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic peaks include the N-H stretch (around 3400 cm⁻¹) and C-H stretches in the aromatic and aliphatic regions.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 145.

-

Conclusion

Both the Fischer and Leimgruber-Batcho syntheses represent powerful and reliable methods for the preparation of 5-Ethylindole. The choice between them often depends on the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's tolerance for specific reaction conditions (e.g., strong acids vs. catalytic hydrogenation). The Fischer synthesis offers flexibility, while the Leimgruber-Batcho pathway is often favored for its high yields and milder cyclization step. By understanding the mechanistic underpinnings and following the detailed protocols provided, researchers can confidently synthesize this valuable indole intermediate for application in drug discovery and development.

References

-

PrepChem. Synthesis of 4-ethyl-2-nitroaniline. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. Published February 23, 2021. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12399210, 5-Ethyl-1H-indole. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Clark, R. D., & Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

- Gribble, G. W. (2010). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

IJAR. A concise, fast, and efficient one-pot synthesis of indoles via the Leimgruber-Batcho reaction. International Journal of Advanced Research, 12(02), 528-532. [Link]

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Engineering Research & Technology, 3(10). [Link]

Sources

- 1. 5-Ethyl-1H-indole | C10H11N | CID 12399210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. 4-ethyl-2-nitro-aniline synthesis - chemicalbook [chemicalbook.com]

The Architectural Versatility of 5-Ethylindole: A Scaffold for Modern Drug Discovery

Introduction: The Enduring Legacy of the Indole Nucleus

The indole ring system, a bicyclic aromatic heterocycle, stands as one of the most privileged scaffolds in medicinal chemistry.[1][2][3] Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, underscores its evolutionary selection as a key molecular framework for biological interactions.[1][2] This inherent bioactivity has spurred extensive research into synthetic indole derivatives, leading to the development of numerous therapeutic agents with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5]

Within this broad and pharmacologically rich family, 5-Ethylindole emerges not as a potent bioactive agent in its own right, but as a crucial and versatile starting material—a foundational building block for the synthesis of highly specific and potent drug candidates.[6][7] Its strategic ethyl group at the 5-position provides a key lipophilic handle and a point for further molecular elaboration, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide provides an in-depth technical exploration of the known biological activities stemming from the 5-Ethylindole core, focusing on the synthetic strategies, mechanisms of action, and therapeutic potential of its derivatives.

Core Biological Activities and Therapeutic Potential

While 5-Ethylindole itself is primarily utilized as a reagent in chemical synthesis, its structural motif is at the heart of derivatives exhibiting significant pharmacological activities.[8] These activities are predominantly in the realms of oncology and inflammatory diseases.

Anticancer Activity: Dual Inhibition of EGFR and CDK2

A compelling area of research involves the development of 5-substituted-indole-2-carboxamides as potent antiproliferative agents.[9][10] A recent study detailed the design and synthesis of a series of 5-substituted-3-ethylindole-2-carboxamides that demonstrated significant activity against multiple cancer cell lines.[9][10]

Mechanism of Action: These compounds were engineered to function as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[9][10] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis. Its overexpression is a hallmark of many cancers. CDK2 is a key enzyme in the regulation of the cell cycle, specifically the G1/S phase transition. Dual inhibition of both targets offers a synergistic approach to halt cancer cell proliferation and induce apoptosis.

Data Presentation: Antiproliferative and Enzyme Inhibition Data

The following table summarizes the in vitro activity of the most potent 5-substituted-3-ethylindole-2-carboxamide derivatives from the study.

| Compound | Mean GI50 (nM) against four cancer cell lines | EGFR IC50 (nM) | CDK2 IC50 (nM) |

| 5g | 55 | - | 33 ± 0.4 |

| 5i | 49 | Potent Inhibitor | 24 ± 0.2 |

| 5j | 37 | Potent Inhibitor | 16 ± 0.2 |

| Erlotinib (Reference) | 33 | 80 | - |

| Dinaciclib (Reference) | - | - | 20 |

Data sourced from Ahmed et al., 2023.[9][10]

Experimental Protocols: Synthesis of 5-Substituted-3-Ethylindole-2-Carboxamides

The synthesis of these dual-action inhibitors highlights the utility of indole precursors.

Step 1: Fischer Indole Synthesis

-

A substituted phenylhydrazine hydrochloride (e.g., 4-bromophenylhydrazine hydrochloride) is reacted with 2-oxobutanoic acid in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in a suitable solvent like ethanol.

-

The mixture is refluxed for several hours to facilitate the cyclization, yielding the corresponding 5-substituted-3-ethylindole-2-carboxylic acid.[9]

Step 2: Amide Coupling

-

The resulting carboxylic acid is activated, for example, with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent such as DMF.

-

The desired amine is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography to yield the final 5-substituted-3-ethylindole-2-carboxamide.

Mandatory Visualization: EGFR/CDK2 Dual Inhibition Pathway

Caption: Dual inhibition of EGFR and CDK2 by 5-Ethylindole derivatives.

Anti-Inflammatory Activity: 5-Lipoxygenase Inhibition

The indole scaffold is also integral to the development of anti-inflammatory agents. Derivatives of ethyl 5-hydroxyindole-3-carboxylate have been synthesized and evaluated as potent inhibitors of human 5-lipoxygenase (5-LO).[11] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in various inflammatory diseases, including asthma and allergic reactions.[11]

While this research focuses on a 5-hydroxyindole, the structure-activity relationship studies often explore substitutions at this position, making the 5-ethyl variant a relevant scaffold for further optimization. The most potent compound in one study, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, demonstrated an IC50 of 0.7 µM in cell-free assays and 0.23 µM in polymorphonuclear leukocytes.[11] This highlights the potential for fine-tuning the indole core to achieve potent and selective inhibition of inflammatory targets.

Role as a Synthetic Intermediate

Beyond these specific examples, 5-Ethylindole and its carboxylic acid derivative are widely employed as versatile intermediates in the broader field of medicinal chemistry.[6][7][12] Its utility stems from the reactivity of the indole ring, which allows for modifications at several positions to create libraries of compounds for screening against various biological targets. It serves as a reactant for creating:

-

IL-2 T-cell (ITK) inhibitors: For potential use in autoimmune diseases and certain cancers.[8]

-

Sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors: A class of drugs used to treat type 2 diabetes.[8]

-

Small molecule C5a receptor modulators: Targeting inflammatory and immune responses.[8]

-

Agents targeting neurological disorders: The indole structure is a common feature in many neuroactive compounds.[6][7]

Mandatory Visualization: 5-Ethylindole as a Synthetic Hub

Caption: 5-Ethylindole as a central scaffold for diverse therapeutic agents.

Future Directions and Conclusion

The biological significance of 5-Ethylindole lies not in its intrinsic activity, but in its role as an architectural foundation for constructing complex and potent therapeutic molecules. The ethyl group at the 5-position provides a valuable vector for exploring structure-activity relationships, allowing chemists to modulate properties such as lipophilicity, metabolic stability, and target engagement.

Future research will likely continue to leverage the 5-Ethylindole scaffold to develop next-generation targeted therapies. The success of dual EGFR/CDK2 inhibitors points towards a promising strategy of creating multi-targeted agents to overcome drug resistance in oncology. Similarly, its application in developing inhibitors of inflammatory pathways and metabolic regulators demonstrates its broad therapeutic potential. As synthetic methodologies advance, the ability to precisely functionalize the indole core will undoubtedly unlock new classes of drugs, with 5-Ethylindole remaining a key player in the drug discovery and development pipeline.

References

-

Ahmed, F. A., Al-Warhi, T., Merghani, M. M., Al-Ghamdi, S. S., Al-Amer, O. M., Al-Malki, A. L., ... & Youssif, B. G. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action . RSC Medicinal Chemistry, 14(5), 923-936. [Link]

-

Cannon, J. G., Roufos, I., Ma, S. X., & Long, J. P. (1992). Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects . Pharmaceutical research, 9(6), 735–738. [Link]

-

Ahmed, F. A., Al-Warhi, T., Merghani, M. M., Al-Ghamdi, S. S., Al-Amer, O. M., Al-Malki, A. L., ... & Youssif, B. G. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action . PubMed. [Link]

-

Filosa, R., Peduto, A., Sarno, F., deCaprariis, P., Festa, M., Petrella, A., ... & Filosa, R. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase . European journal of medicinal chemistry, 81, 315–325. [Link]

-

5-(2-Aminopropyl)indole - Wikipedia . [Link]

-

de Sá Alves, F. R., de Oliveira, M. C. C., de Oliveira, L. D. L., & de Castro, E. S. (2009). Biomedical Importance of Indoles . Molecules, 14(8), 3037–3058. [Link]

-

Al-Mourabit, A., & Potier, P. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities . Molecules, 27(19), 6524. [Link]

-

Abuelizz, H. A., Marzouk, M., Anouar, E. H., El-Gamal, A. A., & Al-Massarani, S. M. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate . Molecules, 22(10), 1696. [Link]

-

Singh, G., & Kumar, P. (2022). Recent advancements on biological activity of indole and their derivatives: A review . Results in Chemistry, 4, 100624. [Link]

-

Sharma, A., Kumar, V., & Singh, P. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . RSC Advances, 11(53), 33621-33649. [Link]

-

Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review . Current Organic Chemistry. [Link]

-

Biswal, S., Sahoo, U., Sethy, S., Kumar, H. S., & Banerjee, M. (2012). Indole: The molecule of diverse biological activities . International Journal of Pharmaceutical Sciences and Research, 3(4), 953. [Link]

-

Mubassir, S., Khan, I., & Khan, S. A. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review . Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 160-181. [Link]

-

Lesyk, R., & Zimenkovsky, B. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation . Molecules, 26(11), 3169. [Link]

-

Kamlesh Ramesh, D., & Vivekanand Arvind, C. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors . Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, S. S. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 . Molecules, 28(11), 4478. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-b.com [ajchem-b.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. goldbio.com [goldbio.com]

- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

The Therapeutic Potential of 5-Ethylindole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among its myriad derivatives, the 5-ethylindole scaffold has emerged as a promising platform for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the therapeutic applications of 5-ethylindole derivatives, with a primary focus on their role as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). We will delve into the mechanistic rationale behind this dual-targeting approach, provide detailed synthetic and experimental protocols, and analyze the structure-activity relationships that govern the potency and selectivity of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 5-ethylindole core.

Introduction: The 5-Ethylindole Scaffold in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets. The 5-ethylindole moiety, a specific derivative, has garnered significant attention for its potential in anticancer drug design. Recent research has highlighted its utility as a core structure for developing potent inhibitors of key oncogenic proteins.[3]

This guide will focus on a particularly promising class of 5-ethylindole derivatives: 5-substituted-3-ethylindole-2-carboxamides, which have demonstrated potent antiproliferative activity through the dual inhibition of EGFR and CDK2.[3] By simultaneously targeting two crucial pathways in cancer cell proliferation and survival, these compounds offer a synergistic approach to cancer therapy that may overcome some of the limitations of single-target agents.

The Dual-Targeting Strategy: Synergistic Inhibition of EGFR and CDK2

The rationale for developing dual inhibitors of EGFR and CDK2 lies in the intricate and often redundant signaling pathways that drive cancer progression. Targeting a single pathway can lead to the activation of compensatory mechanisms, resulting in drug resistance. By concurrently inhibiting two key nodes, it is possible to achieve a more profound and durable antitumor effect.

The Role of EGFR and CDK2 in Cancer

-

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[4] Aberrant EGFR signaling, through mutation or overexpression, is a common feature in many cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[5] Inhibition of EGFR is a clinically validated strategy for cancer treatment.

-

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, primarily involved in the G1 to S phase transition.[6] Its activity is often dysregulated in cancer cells, leading to uncontrolled proliferation. CDK2 has emerged as an attractive target for anticancer drug development.

The Synergistic Signaling Pathway

The convergence of EGFR and CDK2 signaling pathways offers a compelling therapeutic opportunity. The EGFR-RAS-ERK pathway is a critical cascade for cell survival and proliferation.[4][7] Recent studies have revealed that CDK2 can regulate the stability of ERK1/2, a key downstream effector of the EGFR pathway, through the deubiquitinase USP37.[4][7] CDK2 phosphorylates and activates USP37, which in turn deubiquitinates and stabilizes ERK1/2, promoting cancer cell proliferation.[4][8]

Therefore, a dual inhibitor of EGFR and CDK2 can deliver a "double strike" against the ERK signaling pathway:

-

EGFR inhibition blocks the upstream activation of the pathway.

-

CDK2 inhibition leads to the destabilization and degradation of ERK1/2 protein.

This synergistic action can lead to a more potent and sustained inhibition of cancer cell growth compared to single-agent therapy.[4][7]

Figure 1: Dual Inhibition of EGFR and CDK2 Signaling Pathways by 5-Ethylindole Derivatives.

Therapeutic Applications of 5-Ethylindole Derivatives

While the primary focus of current research is on their anticancer properties, the versatile indole scaffold suggests that 5-ethylindole derivatives may have broader therapeutic potential.

Anticancer Activity

A series of 5-substituted-3-ethylindole-2-carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines.[3] The most potent compounds exhibit GI50 values in the nanomolar range, comparable to the established EGFR inhibitor, erlotinib.[3]

| Compound | R | R1 | Mean GI50 (nM)[3] |

| 5g | H | 4-fluorophenyl | 55 |

| 5i | CH3 | 4-fluorophenyl | 49 |

| 5j | CH3 | morpholin-4-yl | 37 |

| Erlotinib | - | - | 33 |

Table 1: Antiproliferative Activity of Selected 5-Substituted-3-ethylindole-2-carboxamides.

These compounds have also shown potent inhibition of both EGFR and CDK2 enzymes, with IC50 values in the nanomolar range.[3]

| Compound | EGFR IC50 (nM)[3] | CDK2 IC50 (nM)[3] |

| 5i | 102 | 24 |

| 5j | 85 | 16 |

| Erlotinib | 80 | - |

| Dinaciclib | - | 20 |

Table 2: Enzymatic Inhibitory Activity of Selected 5-Substituted-3-ethylindole-2-carboxamides.

Potential in Other Therapeutic Areas

While specific studies on 5-ethylindole derivatives are limited, the broader class of indole derivatives has shown promise in various other therapeutic areas:

-

Neurodegenerative Diseases: Indole derivatives are being investigated as potential treatments for Alzheimer's and Parkinson's diseases due to their antioxidant and neuroprotective properties.[8][9][10]

-

Anti-inflammatory Activity: Various indole derivatives have demonstrated anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[11][12][13][14]

-

Infectious Diseases: The indole scaffold is found in many compounds with antibacterial, antifungal, and antiviral activities.[15][16][17]

Future research may explore the potential of 5-ethylindole derivatives in these and other therapeutic areas.

Synthesis and Characterization

The synthesis of 5-substituted-3-ethylindole-2-carboxamides is a multi-step process that can be adapted to generate a library of diverse analogs for structure-activity relationship studies.

Figure 2: General Synthetic Workflow for 5-Substituted-3-ethylindole-2-carboxamides.

Detailed Synthetic Protocol

This protocol is a generalized procedure based on reported methods for the synthesis of 5-substituted-3-ethylindole-2-carboxamides.[3][18]

Step 1: Synthesis of 3-Ethylindole-2-carboxylate

-

To a solution of the appropriate substituted phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add 2-oxobutanoic acid (1.1 eq).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 3-ethylindole-2-carboxylate.

Step 2: Synthesis of 3-Ethylindole-2-carboxylic Acid

-

Dissolve the 3-ethylindole-2-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain the 3-ethylindole-2-carboxylic acid.

Step 3: Synthesis of 5-Substituted-3-ethylindole-2-carboxamide

-

To a solution of the 3-ethylindole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., EDC·HCl, HOBt) (1.2 eq each).

-

Add a base (e.g., DIPEA) (2.0 eq) and the desired amine (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 5-substituted-3-ethylindole-2-carboxamide.

Experimental Protocols for Biological Evaluation

EGFR Kinase Assay (Luminescent)

This protocol is adapted from commercially available luminescent kinase assays and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Materials:

-

Recombinant Human EGFR (active kinase domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

Test compounds (5-Ethylindole derivatives)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white microplates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or control. Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well.

-

Kinase Reaction: Initiate the reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL. Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis: Measure the luminescence using a plate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CDK2 Kinase Assay

This protocol is a general guideline for a CDK2 kinase assay and can be adapted based on the specific kit and reagents used.

Materials:

-

Recombinant Human CDK2/Cyclin A2 or E1 enzyme complex

-

Histone H1 or a specific peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

Test compounds (5-Ethylindole derivatives)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit or phospho-specific antibodies)

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the test compound, CDK2 enzyme, and substrate.

-

Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP production or ELISA with a phospho-specific antibody for substrate phosphorylation).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-ethylindole derivatives is highly dependent on the nature and position of substituents on the indole core and the carboxamide side chain. Analysis of the available data provides valuable insights for the design of more potent and selective inhibitors.[4][19]

-

Substitution at the 5-position of the indole ring: The nature of the substituent at this position can significantly influence activity. Halogen substitutions, such as chlorine or fluorine, are often well-tolerated and can enhance potency.[3]

-

Substitution at the 3-position of the indole ring: The presence of a small alkyl group, such as ethyl, appears to be favorable for activity.[3]

-

The Carboxamide Linker: The amide bond is a critical hydrogen bonding motif for interaction with the kinase hinge region.

-

The Amine Moiety (R1): The nature of the amine attached to the carboxamide is a key determinant of potency and selectivity. Both aromatic and heterocyclic amines have been shown to be effective. For instance, a morpholine ring at this position has been associated with high potency.[3]

Figure 3: Key Structure-Activity Relationship (SAR) Insights for 5-Ethylindole Derivatives.

Challenges and Future Directions

While 5-ethylindole derivatives show considerable promise as anticancer agents, several challenges need to be addressed in their development:

-

Selectivity: Achieving high selectivity for EGFR and CDK2 over other kinases is crucial to minimize off-target effects and toxicity.

-

Pharmacokinetics: Optimizing the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is essential for in vivo efficacy.

-

Drug Resistance: Investigating the potential for the development of resistance to these dual inhibitors and strategies to overcome it will be important.

Future research should focus on:

-

Expansion of the Chemical Space: Synthesizing and evaluating a broader range of 5-ethylindole derivatives to refine the SAR and identify compounds with improved properties.

-

In Vivo Studies: Conducting preclinical studies in animal models to evaluate the efficacy, safety, and pharmacokinetic profiles of lead compounds.

-

Exploration of Other Therapeutic Areas: Investigating the potential of 5-ethylindole derivatives for the treatment of other diseases, such as neurodegenerative and inflammatory disorders.

Conclusion

5-Ethylindole derivatives represent a promising class of compounds with significant therapeutic potential, particularly as dual inhibitors of EGFR and CDK2 for cancer therapy. Their ability to synergistically target key oncogenic pathways offers a rational approach to overcoming the challenges of drug resistance. This technical guide has provided a comprehensive overview of the current state of research, including the underlying mechanism of action, synthetic and biological evaluation protocols, and key structure-activity relationships. Further investigation and development of this scaffold are warranted to translate its therapeutic promise into clinical reality.

References

-

Wu, J., et al. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Journal of Cell Biology, 223(1), e202203005. [Link]

-

Al-Wabli, R. I., et al. (2021). An insight into the recent developments in anti-infective potential of indole and associated hybrids. Molecules, 26(16), 4945. [Link]

-

Zhang, X., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical biology & drug design, 88(5), 738-746. [Link]

-

Kaur, M., et al. (2023). Novel Indole Derivatives as Potential Imaging Agents for Alzheimer's Disease. ACS Chemical Neuroscience, 14(15), 2768-2780. [Link]

-

Kumar, D., et al. (2010). Synthesis of New Indole Congeners as Promising Anti-Inflammatory Agents. Oriental Journal of Chemistry, 26(2), 569-575. [Link]

-

Wu, J., et al. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Mayo Clinic Proceedings, 99(1), 134-147. [Link]

-

Mohamed, F. A., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC medicinal chemistry, 14(4), 743-756. [Link]

-

Yadav, G., et al. (2022). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. Pharmaceutical Chemistry Journal, 56(1), 23-31. [Link]

-

Mohamed, F. A., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(4), 743-756. [Link]

-

BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

-

Chen, Y. C., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2649. [Link]

-

Barresi, E., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(18), 6625. [Link]

-

Al-Tel, T. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific reports, 11(1), 8931. [Link]

-

Poggetti, V., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(3), 321. [Link]

-

Fernández, S., et al. (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 22(3), 123. [Link]

-

Inman, W., & Perkin, W. H. (1955). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 35, 61. [Link]

-

Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(2), 245-257. [Link]

-

Kamal, A., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current drug targets, 22(12), 1376-1393. [Link]

-

Mohamed, F. A., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(4), 743-756. [Link]

- Shin, S. Y., et al. (2012).

-

Kumar, A., et al. (2021). Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. Rasayan Journal of Chemistry, 14(1), 161-166. [Link]

-

Preobrazhenskaya, M. N., et al. (2014). Synthesis and Antiviral Activity of Substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic Acid Ethyl Esters and their Derivatives. Pharmaceutical Chemistry Journal, 48(9), 569-580. [Link]

-

Li, H., et al. (2019). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. RSC advances, 9(1), 323-336. [Link]

-

Al-Ostoot, F. H., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(18), 6603. [Link]

-

de F. Navarro, D. M., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International immunopharmacology, 11(12), 2148-2155. [Link]

-

Su, C. H., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. bioRxiv. [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

-

Barresi, E., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Cancers, 15(6), 1735. [Link]

-

Barresi, E., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Cancers, 15(6), 1735. [Link]

-

Al-Omair, M. A., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. [Link]

-

de Fátima, Â., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceutics, 16(7), 969. [Link]

-

Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]

-

Al-Hussain, S. A., et al. (2023). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Pharmaceuticals, 16(8), 1146. [Link]

Sources

- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Indole Congeners as Promising Anti-Inflammatory Agents – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 19. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the 5-Ethylindole Scaffold: A Mechanistic Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Ethylindole Core - A Privileged Scaffold in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to form hydrogen bonds make it a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets. Within this esteemed family, the 5-Ethylindole moiety has emerged as a particularly versatile building block for developing novel therapeutics. The introduction of an ethyl group at the 5-position of the indole ring can significantly influence the compound's lipophilicity, metabolic stability, and steric interactions with target proteins, thereby fine-tuning its pharmacological profile.

This technical guide provides a comprehensive exploration of the mechanisms of action of various classes of 5-Ethylindole derivatives. Moving beyond a mere catalog of activities, we will dissect the molecular interactions and signaling pathways that underpin their therapeutic effects, with a focus on their applications in oncology, inflammation, and neuroscience. This document is designed to serve as a valuable resource for researchers actively engaged in the design and development of next-generation therapeutics based on the 5-Ethylindole scaffold.

I. Anticancer Activity of 5-Ethylindole Derivatives: Targeting Key Oncogenic Pathways

The fight against cancer necessitates the development of targeted therapies that can selectively inhibit the growth of malignant cells. 5-Ethylindole derivatives have demonstrated significant promise in this arena by modulating several critical signaling pathways implicated in tumorigenesis and metastasis.

A. Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis

A primary anticancer mechanism of many 5-Ethylindole derivatives involves the inhibition of protein kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). EGFR is frequently overexpressed in various cancers, and its activation triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[1][2]

5-Ethylindole-based compounds have been designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the recruitment and activation of downstream signaling proteins.[3] The resulting blockade of these pro-survival pathways can lead to cell cycle arrest and the induction of apoptosis.

Furthermore, some 5-Ethylindole derivatives have been shown to induce apoptosis through mechanisms independent of direct kinase inhibition, such as by modulating the expression of pro- and anti-apoptotic proteins and activating caspases.

B. Key Experimental Workflow: Assessing Anticancer Efficacy

A robust assessment of the anticancer potential of 5-Ethylindole derivatives involves a multi-tiered experimental approach, progressing from in vitro cytotoxicity assays to mechanistic studies.

Caption: Inhibition of the EGFR signaling pathway by a 5-Ethylindole derivative.

II. Anti-inflammatory Properties of 5-Ethylindole Derivatives: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 5-Ethylindole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of action for the anti-inflammatory effects of 5-Ethylindole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation. [4][5]By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.

Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LO), another key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. Dual inhibition of COX and 5-LO can offer a broader spectrum of anti-inflammatory activity.

B. Key Experimental Workflow: Evaluating Anti-inflammatory Potential

The assessment of anti-inflammatory activity typically involves both in vivo and in vitro models to provide a comprehensive understanding of a compound's efficacy.

Caption: Experimental workflow for assessing the anti-inflammatory activity of 5-Ethylindole derivatives.

C. Featured Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. [6][7] Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the experimental conditions for at least one week.

-

Compound Administration: Administer the 5-Ethylindole derivative (or a reference drug like indomethacin) orally or intraperitoneally at various doses.

-